[DAla2] Dynorphin A (1-9) (porcine)
CAS No.:
Cat. No.: VC20242749
Molecular Formula: C53H86N18O11
Molecular Weight: 1151.4 g/mol
* For research use only. Not for human or veterinary use.
![[DAla2] Dynorphin A (1-9) (porcine) -](/images/structure/VC20242749.png)
Specification
Molecular Formula | C53H86N18O11 |
---|---|
Molecular Weight | 1151.4 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
Standard InChI Key | JFYHXVZXGWKQDV-ZNKHOMLWSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[DAla2] Dynorphin A (1-9) (porcine) consists of nine amino acids with the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg . The substitution of L-alanine with D-alanine at position 2 stabilizes the peptide against aminopeptidase-mediated cleavage, extending its half-life in biological systems . The molecular formula C₅₃H₈₆N₁₈O₁₁ reflects a complex structure with multiple arginine residues contributing to its basicity and solubility in aqueous solutions .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₅₃H₈₆N₁₈O₁₁ |
Molecular Weight | 1151.4 g/mol |
CAS Number | 95673-38-4 |
Sequence | Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg |
Storage Conditions | -20°C, protected from moisture |
Mechanism of Action: Kappa-Opioid Receptor Selectivity
[DAla2] Dynorphin A (1-9) (porcine) exerts its effects primarily through agonism at kappa-opioid receptors (KORs), a class of G protein-coupled receptors (GPCRs) widely distributed in the central nervous system . Binding assays demonstrate that the truncated dynorphin A (1–9) scaffold retains high affinity for KORs (Kᵢ ≈ 1–5 nM), comparable to the full-length dynorphin A (1–17) . This interaction inhibits adenylyl cyclase activity, reduces calcium influx, and activates inwardly rectifying potassium channels, leading to neuronal hyperpolarization and suppressed neurotransmitter release .
Notably, the D-alanine substitution minimizes interactions with mu- and delta-opioid receptors (MORs and DORs), enhancing selectivity by over 100-fold compared to non-modified dynorphin fragments . This specificity makes the compound invaluable for dissecting KOR-mediated pathways in vivo.
Research Applications in Neurological Disorders
Addiction and Reward Pathways
Comparative Analysis with Endogenous Dynorphins
Endogenous dynorphin A (1–17) undergoes rapid proteolytic cleavage in vivo, yielding fragments like dynorphin A (1–9) and (1–8). While both fragments retain KOR affinity, [DAla2] Dynorphin A (1-9) (porcine) exhibits superior stability, with a plasma half-life of 12–15 minutes compared to <2 minutes for the native peptide . Modifications such as D-amino acid substitutions or thiopeptide bond surrogates further enhance resistance to enzymatic degradation without compromising receptor binding .
Recent Advances and Therapeutic Implications
Truncated Analogues and Receptor Kinetics
Recent studies explore truncated dynorphin analogues to identify minimal pharmacophores. [des-Arg⁷]Dyn A(1–9), lacking the seventh arginine, maintains nanomolar KOR affinity while eliminating off-target interactions with neurokinin receptors . Such analogues may pave the way for non-addictive analgesics with reduced side-effect profiles.
Biased Agonism and Signaling Plasticity
[DAla2] Dynorphin A (1-9) (porcine) exhibits biased agonism at KORs, preferentially activating G protein over β-arrestin pathways. This bias correlates with reduced tolerance development in animal models, addressing a major limitation of conventional opioids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume